![molecular formula C8H10N4OS B3012025 5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol CAS No. 1005632-06-3](/img/structure/B3012025.png)
5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are simple doubly unsaturated five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole compounds can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The structure of pyrazole compounds can be verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
Pyrazole compounds are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds can be determined through techniques like melting point determination, 1H NMR, MS, and IR spectra data .Applications De Recherche Scientifique
- Leishmaniasis, a neglected tropical disease, affects millions worldwide. The synthesized pyrazole derivatives, including compound 13, demonstrated potent antileishmanial activity against Leishmania aethiopica clinical isolates. Compound 13 outperformed standard drugs like miltefosine and amphotericin B deoxycholate, making it a potential candidate for antileishmanial therapy .
- Malaria remains a global health concern. Compounds 14 and 15 from the same series exhibited significant inhibition against Plasmodium berghei. These findings suggest that hydrazine-coupled pyrazole derivatives could serve as effective antimalarial agents .
- The compound’s cytotoxic potential was evaluated against cancer cells. Derivatives with specific substituents (e.g., R1 = OMe and R3 = 8j NO2) displayed promising cytotoxic activity, surpassing standard drugs. Further exploration of these derivatives may lead to novel anticancer agents .
- Researchers synthesized 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and assessed their antioxidant activity. Investigating the compound’s ability to scavenge free radicals and protect against oxidative stress is crucial for potential therapeutic applications .
- Molecular simulations were performed to understand the binding interactions of compound 13. It showed favorable binding in the active site of Lm-PTR1, a potential target for antileishmanial drugs. Such studies provide insights into the compound’s mechanism of action .
- Exploring the SAR of pyrazole derivatives helps identify key structural features influencing their biological activity. Researchers have investigated various substituents to optimize cytotoxicity, antileishmanial, and antimalarial effects .
Antileishmanial Activity
Antimalarial Activity
Cytotoxicity
Antioxidant Properties
Molecular Docking Studies
Structure-Activity Relationship (SAR)
Mécanisme D'action
Target of Action
The compound “5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the parasites causing these diseases, namely Leishmania and Plasmodium species .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in the biological functions of these targets . For instance, some pyrazole derivatives have been shown to inhibit key enzymes in the parasites, disrupting their metabolic processes and leading to their death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in the metabolism of the parasites. By inhibiting key enzymes, the compound disrupts these pathways, preventing the parasites from obtaining the nutrients they need to survive and reproduce . The downstream effects of this disruption include the death of the parasites and the alleviation of the diseases they cause .
Pharmacokinetics
Like other pyrazole derivatives, it is likely to be well-absorbed and distributed throughout the body, reaching the sites where the parasites reside . Its metabolism and excretion would depend on various factors, including its chemical structure and the characteristics of the individual taking it .
Result of Action
The result of the compound’s action is the inhibition of the parasites’ metabolic processes, leading to their death . This results in the alleviation of the diseases caused by these parasites, such as leishmaniasis and malaria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could affect its absorption and metabolism, potentially altering its efficacy . Additionally, factors such as the individual’s health status and genetic makeup could also influence how the compound is processed in the body and how effectively it acts on its targets .
Safety and Hazards
Orientations Futures
Pyrazole compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Future research could focus on the development of novel pyrazole compounds with improved efficacy and safety profiles .
Propriétés
IUPAC Name |
5-[1-(3-methylpyrazol-1-yl)ethyl]-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c1-5-3-4-12(11-5)6(2)7-9-10-8(14)13-7/h3-4,6H,1-2H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBQRWNNGGFVAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(C)C2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011951.png)
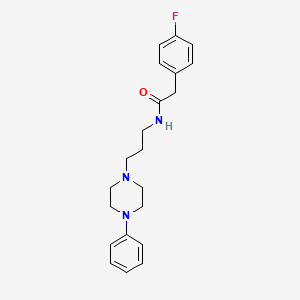
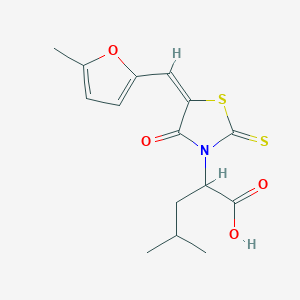
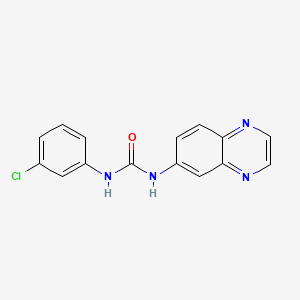
![N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide](/img/structure/B3011957.png)

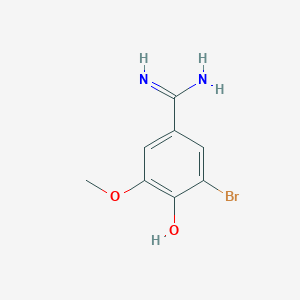
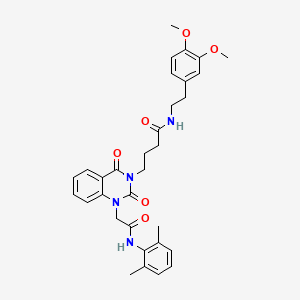
![3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B3011965.png)